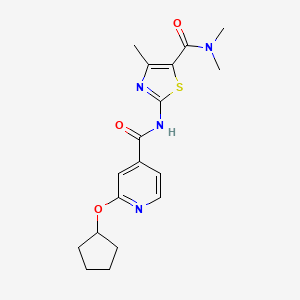

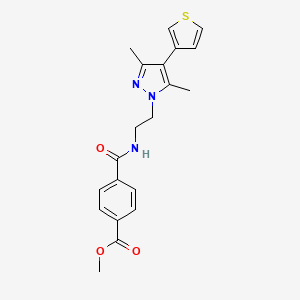

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain several structural components including a furan ring, a pyridazine ring, and an indazole ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Pyridazine is a heterocyclic compound with a six-membered ring containing two nitrogen atoms. Indazole is a heterocyclic compound containing a benzene ring fused to a pyrazole ring.

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the furan ring is known to be reactive due to the presence of the oxygen atom . The pyridazine and indazole rings might also participate in various chemical reactions.Scientific Research Applications

Synthesis and Chemical Properties

- Researchers Sokmen et al. (2014) synthesized an acylhydrazone compound related to the chemical , which was used to form a series of compounds with antibacterial, antiurease, and antioxidant activities (Sokmen et al., 2014).

- Georgiev et al. (1987) described the synthesis of related furan-3-carboxamides, emphasizing their potent antiallergic activity (Georgiev et al., 1987).

- Sheremetev et al. (2012) conducted research on furazancarboxylic hydrazides, exploring their potential in synthesizing triazolo-tetrazines, highlighting their relevance in chemical synthesis (Sheremetev et al., 2012).

Biological and Pharmaceutical Research

- Alnabulsi et al. (2018) evaluated analogues of furan amidines as inhibitors of NQO2, an enzyme related to cancer chemotherapy and malaria, underlining the significance of furan derivatives in medicinal chemistry (Alnabulsi et al., 2018).

- Deeb et al. (1992) synthesized pyridazine derivatives including furo[2,3-c]pyndazines, investigating their reactions for pharmaceutical applications (Deeb et al., 1992).

- Raol et al. (2015) focused on 1,3,4-oxadiazole derivatives, including furan-based compounds, evaluating their antibacterial and antifungal activities (Raol et al., 2015).

Antiviral Research

- Flefel et al. (2012) synthesized furan-based heterocyclic compounds, demonstrating their efficacy against the H5N1 avian influenza virus (Flefel et al., 2012).

- Hashem et al. (2007) created furanone-based heterocyclic systems, assessing their antiviral activity against HAV and HSV-1 viruses (Hashem et al., 2007).

properties

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O3/c24-16-8-7-14(15-6-3-11-26-15)22-23(16)10-9-19-18(25)17-12-4-1-2-5-13(12)20-21-17/h1-8,11H,9-10H2,(H,19,25)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGJFLDXEBGXDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)acetamide](/img/structure/B2585381.png)

![5-((3-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2585382.png)

![[(Thiophene-2-carbonyl)amino] acetic acid methyl ester](/img/structure/B2585384.png)

![(3-Methylphenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2585393.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2585395.png)

![N-(4-carbamoylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2585396.png)

![6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2585397.png)

![1-[[(6-Chloroquinazolin-4-yl)amino]methyl]cyclohex-2-en-1-ol](/img/structure/B2585398.png)